molecular formula C20H33FN2O3 B8552183 5-Fluoro-1-hexadecanoylpyrimidine-2,4(1H,3H)-dione CAS No. 61251-81-8

5-Fluoro-1-hexadecanoylpyrimidine-2,4(1H,3H)-dione

Cat. No. B8552183
M. Wt: 368.5 g/mol
InChI Key: HJAGLRPKKXNJRK-UHFFFAOYSA-N
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Patent
US04088646

Procedure details

2.6 g of 5-fluorouracil was suspended in 20 ml of absolute dioxane and 10 ml of absolute pyridine, and 15 g of palmityl chloride was added to the suspension followed by heating at 80° C for 1 hour while stirring. After completion of the reaction, the solvent was removed under reduced pressure (25 mm Hg), and the residual solid was washed with hot hexane (50° C). Any insoluble matter in the hot hexane was recrystallized from benzene to obtain 4.0 g of 1-N-palmitoyl-5-fluorouracil in a yield of 54%. Melting Point: 98° C.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3](=[O:9])[NH:4][C:5](=[O:8])[NH:6][CH:7]=1.[CH2:10](Cl)[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25].[O:27]1CCOCC1>N1C=CC=CC=1>[C:10]([N:6]1[CH:7]=[C:2]([F:1])[C:3](=[O:9])[NH:4][C:5]1=[O:8])(=[O:27])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25]

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
FC=1C(NC(NC1)=O)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure (25 mm Hg)
WASH
Type
WASH
Details
the residual solid was washed with hot hexane (50° C)
CUSTOM
Type
CUSTOM
Details
Any insoluble matter in the hot hexane was recrystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)(=O)N1C(=O)NC(=O)C(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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